molecular formula C19H14BrFN2O3S B423906 N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide

Cat. No.: B423906
M. Wt: 449.3g/mol
InChI Key: BFMXVIHTAZJZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with sulfonyl chloride to form 4-bromoanilino sulfonyl chloride. This intermediate is then reacted with 4-fluorobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzamides .

Scientific Research Applications

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14BrFN2O3S

Molecular Weight

449.3g/mol

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C19H14BrFN2O3S/c20-14-3-7-17(8-4-14)23-27(25,26)18-11-9-16(10-12-18)22-19(24)13-1-5-15(21)6-2-13/h1-12,23H,(H,22,24)

InChI Key

BFMXVIHTAZJZIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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